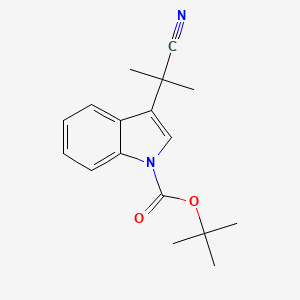

tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate

Descripción general

Descripción

tert-Butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a tert-butyl ester group, a cyano group, and an indole core, making it a versatile intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide.

Esterification: The final step involves the esterification of the indole carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Deprotection of the Tert-Butyl Carbamate Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free indole nitrogen. This reaction is critical for further functionalization of the indole ring:

-

Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.

-

Conditions : Room temperature to 50°C for 1–4 hours.

-

Product : 3-(2-cyanopropan-2-yl)-1H-indole, enabling subsequent alkylation or arylation at the NH position .

Reactivity of the Cyano Group

The electron-withdrawing cyano group participates in nucleophilic additions and hydrolysis reactions:

Hydrolysis to Carboxylic Acid

-

Reagents : Concentrated HCl or H₂SO₄ under reflux.

-

Conditions : 80–100°C for 6–12 hours.

-

Product : Tert-butyl 3-(2-carboxypropan-2-yl)-1H-indole-1-carboxylate .

Reduction to Primary Amine

-

Reagents : LiAlH₄ or catalytic hydrogenation (H₂/Pd-C).

-

Conditions : Anhydrous THF at 0–25°C (LiAlH₄) or 50–80°C under H₂ pressure (5–10 bar).

-

Product : Tert-butyl 3-(2-aminopropan-2-yl)-1H-indole-1-carboxylate .

Electrophilic Substitution on the Indole Ring

The indole’s electron-rich C-2 and C-5 positions undergo electrophilic substitution. The tert-butyl carbamate directs reactivity to C-5:

Cross-Coupling Reactions

The indole’s C-3 position (bearing the cyanoalkyl group) is sterically hindered, but C-5 substitutions enable cross-coupling:

Suzuki–Miyaura Coupling

-

Reagents : Pd(PPh₃)₄, arylboronic acid, K₂CO₃.

-

Conditions : DME/H₂O, 80°C, 12 hours.

Sonogashira Coupling

-

Reagents : PdCl₂(PPh₃)₂, CuI, terminal alkyne.

-

Conditions : Et₃N, 60°C, 8 hours.

Cyclization and Tandem Reactions

The cyano group facilitates cyclization with carbonyl compounds:

Knoevenagel Condensation

-

Reagents : Aromatic aldehydes, piperidine catalyst.

-

Conditions : Ethanol, ultrasonic irradiation, 25°C, 30–90 minutes.

Michael Addition-Cyclization

-

Reagents : Ethyl acetoacetate, InCl₃/NH₄OAc.

-

Conditions : Microwave irradiation, 130°C, 2–7 minutes.

-

Product : Polycyclic indole-fused pyran or pyridine systems .

Comparative Reactivity of Structural Analogs

The table below contrasts reactivity trends between this compound and related derivatives:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential

The compound's structural features suggest significant pharmacological properties. Indole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Preliminary studies indicate that tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate may exhibit similar activities, warranting further investigation.

Biological Activity Studies

Research into the biological activity of related compounds has shown promising results:

- Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation markers in vitro.

- Anticancer Activity : Certain indole derivatives have demonstrated cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Similar indole compounds have shown efficacy against bacterial strains.

Organic Synthesis

Reactivity and Synthetic Utility

The presence of the cyano group enables nucleophilic attack reactions, while the tert-butyl ester can undergo hydrolysis under acidic or basic conditions. This reactivity allows for the synthesis of various derivatives through functional group transformations.

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

- Formation of the Indole Ring : Starting from appropriate precursors, the indole structure is constructed.

- Introduction of Functional Groups : The tert-butyl and cyano groups are introduced through targeted reactions.

- Purification : The final product is purified to achieve high yields and purity.

Case Study 1: Anticancer Activity

A study conducted on similar indole derivatives demonstrated that modifications at the indole position significantly influenced cytotoxicity against breast cancer cell lines. The findings suggested that compounds with a cyano substituent exhibited enhanced activity compared to their non-cyano counterparts.

Case Study 2: Antimicrobial Efficacy

Research exploring the antimicrobial properties of indole derivatives indicated that compounds with electron-withdrawing groups, such as cyano, showed improved inhibition against Gram-positive bacteria. The study highlighted the importance of structural modifications in enhancing biological activity.

Mecanismo De Acción

The mechanism of action of tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The indole core is known to engage in π-π stacking interactions and hydrogen bonding, which can influence its binding affinity and specificity.

Comparación Con Compuestos Similares

Indole-3-carboxylic acid: Lacks the tert-butyl ester and cyano groups.

3-(2-Cyanopropan-2-yl)-1H-indole: Lacks the tert-butyl ester group.

tert-Butyl 1H-indole-1-carboxylate: Lacks the cyano group.

Uniqueness:

- The presence of both the tert-butyl ester and cyano groups in tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate provides unique reactivity and potential for diverse chemical transformations.

- Its structure allows for versatile modifications, making it a valuable intermediate in synthetic chemistry.

Actividad Biológica

Tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate (CAS No. 380626-46-0) is a synthetic compound belonging to the indole family, characterized by its unique structure which includes a tert-butyl group and a cyanoalkyl moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

- Molecular Formula : C₁₇H₂₀N₂O₂

- Molecular Weight : 284.35 g/mol

- Structural Features : The compound features an indole ring, which is known for its diverse biological activities, and a tert-butyl group that may influence its lipophilicity and bioavailability.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including anti-inflammatory, anti-cancer, and antimicrobial properties. The specific biological activities of this compound are still under investigation, but preliminary studies suggest several promising effects.

Antimicrobial Properties

Indole derivatives have shown significant antimicrobial activity against various pathogens. For instance, research has demonstrated that certain indoles can disrupt bacterial cell membranes or inhibit critical enzymatic functions. Investigating the antimicrobial efficacy of this compound could yield valuable insights into its therapeutic potential.

Anti-inflammatory Effects

The anti-inflammatory properties of indole compounds have been well-documented. They are believed to modulate inflammatory pathways and reduce cytokine production. Understanding how this compound interacts with these pathways could reveal its utility in treating inflammatory conditions.

Data Table: Biological Activities of Indole Derivatives

Propiedades

IUPAC Name |

tert-butyl 3-(2-cyanopropan-2-yl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-16(2,3)21-15(20)19-10-13(17(4,5)11-18)12-8-6-7-9-14(12)19/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUIQGPPVFDFJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635983 | |

| Record name | tert-Butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380626-46-0 | |

| Record name | tert-Butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.